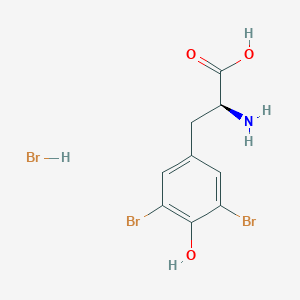
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a brominated phenolic group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide typically involves the bromination of a precursor phenolic compound followed by amino acid coupling. One common synthetic route includes the following steps:
Bromination: The starting material, 4-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 3,5-dibromo-4-hydroxyphenylacetic acid.
Amino Acid Coupling: The brominated intermediate is then coupled with (S)-2-aminopropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step yields (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid.
Hydrobromide Formation: The final step involves the conversion of the free amino acid to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The brominated phenolic group can be reduced to the corresponding hydroxyphenyl group using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role as a modulator of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The brominated phenolic group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
(S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid: Contains chlorine atoms instead of bromine, leading to variations in its chemical and biological properties.
Uniqueness
(S)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid hydrobromide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The brominated phenolic group can participate in specific interactions with enzymes and proteins, making this compound valuable for research in various scientific fields.
Properties
Molecular Formula |
C9H10Br3NO3 |
|---|---|
Molecular Weight |
419.89 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C9H9Br2NO3.BrH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |
InChI Key |
UYGGQHOJXBDPMC-FJXQXJEOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N.Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















